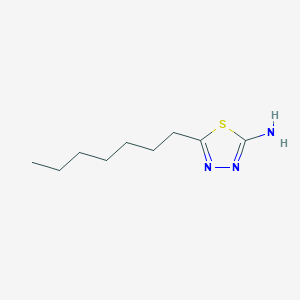

5-Heptyl-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

5-Heptyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C₉H₁₇N₃S and a molecular weight of 199.32 g/mol . It is a ligand that stabilizes the geometry of planar and oriented six-membered rings . The compound can exist in two different conformations: planar and dihedral . The crystal structure of this compound has been determined using X-ray crystallography, revealing a planar conformation with an orientation of 180° .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Heptyl-1,3,4-thiadiazol-2-amine can be synthesized through the cyclization of thiosemicarbazones . One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Heptyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Applications De Recherche Scientifique

5-Heptyl-1,3,4-thiadiazol-2-amine has diverse applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its neuroprotective activity and potential use in drug development.

Industry: Utilized in the development of new materials and polymers.

Mécanisme D'action

The mechanism of action of 5-Heptyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that influence various biochemical pathways . Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hexyl-1,3,4-thiadiazol-2-amine: Similar structure with a hexyl group instead of a heptyl group.

5-Benzyl-1,3,4-thiadiazol-2-amine: Contains a benzyl group instead of a heptyl group.

4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: A derivative with additional benzene and diol groups.

Uniqueness

5-Heptyl-1,3,4-thiadiazol-2-amine is unique due to its heptyl side chain, which imparts distinct physicochemical properties and biological activities compared to its analogues. Its ability to stabilize planar and oriented six-membered rings makes it valuable in coordination chemistry and materials science .

Activité Biologique

5-Heptyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, with a heptyl side chain that enhances its physicochemical properties. The following sections detail its synthesis, biological activities, mechanisms of action, and potential applications.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the cyclization of thiosemicarbazones with carboxylic acids under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds.

Table 1: Synthesis Methods of this compound

| Synthesis Method | Description |

|---|---|

| Cyclization of Thiosemicarbazones | Involves reaction with carboxylic acids |

| Controlled Reaction Conditions | Temperature and reaction time are carefully managed |

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

- Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, derivatives have been reported to show significant activity against Salmonella typhi and E. coli with inhibition zones ranging from 15 to 19 mm at a concentration of 500 μg/disk .

2. Anticancer Potential

- The compound's structure allows it to act as a potent anticancer agent. In vitro studies demonstrated that derivatives of thiadiazole can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The IC50 values for these compounds were reported as low as 0.28 µg/mL for MCF-7 cells .

3. Neuroprotective Effects

- Preliminary investigations suggest that this compound may possess neuroprotective properties. These effects are believed to arise from its ability to interact with specific molecular targets involved in neurodegenerative processes.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

1. Enzyme Inhibition

- Thiadiazole derivatives may inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression and tissue remodeling .

2. Interaction with Biological Targets

- The compound is thought to bind to metal ions or interact with enzymes and receptors, influencing various biochemical pathways critical for cellular function.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

Case Study 1: Anticancer Activity

- A study investigated a series of thiadiazole derivatives including this compound against MCF-7 cells. Results indicated significant cytotoxicity with an IC50 value demonstrating strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Case Study 2: Antimicrobial Efficacy

Propriétés

IUPAC Name |

5-heptyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGBKQFAWIRSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 5-heptyl-1,3,4-thiadiazol-2-amine influence its coordination with zinc ions?

A1: The research paper elucidates that this compound acts as a bidentate ligand, coordinating to the zinc ion through the nitrogen atom (N) of the amine group and one of the nitrogen atoms (N) from the thiadiazole ring []. This coordination forms a distorted tetrahedral geometry around the central zinc atom. The specific arrangement of the heptyl chain and the thiadiazole ring within the molecule further influences the crystal packing by participating in intermolecular interactions like N—H⋯N and N—H⋯Cl hydrogen bonds and π–π stacking interactions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.